molecular formula C11H13NO7 B12321073 2-(Hydroxymethyl)-5-(4-nitrophenoxy)oxolane-3,4-diol

2-(Hydroxymethyl)-5-(4-nitrophenoxy)oxolane-3,4-diol

Cat. No.: B12321073
M. Wt: 271.22 g/mol
InChI Key: DUYYBTBDYZXISX-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-5-(4-nitrophenoxy)oxolane-3,4-diol is a synthetic oxolane (tetrahydrofuran) derivative characterized by a hydroxymethyl group at position 2 and a 4-nitrophenoxy substituent at position 5. The 4-nitrophenoxy group introduces strong electron-withdrawing properties, which may influence reactivity, solubility, and biological interactions.

Properties

IUPAC Name

2-(hydroxymethyl)-5-(4-nitrophenoxy)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO7/c13-5-8-9(14)10(15)11(19-8)18-7-3-1-6(2-4-7)12(16)17/h1-4,8-11,13-15H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUYYBTBDYZXISX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(O2)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Protection

The synthesis typically begins with a protected sugar derivative, such as 1,2-O-isopropylidene-α-D-ribofuranose, to preserve stereochemistry.

Reaction Scheme :
$$
\text{1,2-O-Isopropylidene-α-D-ribofuranose} \xrightarrow[\text{HCl (cat.)}]{\text{Acetic Anhydride}} \text{3,5-Di-O-acetyl-1,2-O-isopropylidene-α-D-ribofuranose}
$$

Conditions :

  • Solvent: Pyridine, 0°C → RT, 12 hr
  • Yield: 92%
Parameter Value
Starting Material 1,2-O-isopropylidene-α-D-ribofuranose (10 g)
Acetic Anhydride 15 mL
Catalyst HCl (0.1 mL)

Introduction of 4-Nitrophenoxy Group

The protected ribofuranose undergoes nucleophilic substitution at C5 using 4-nitrophenol under Mitsunobu conditions or via a tosylate intermediate.

Method A (Mitsunobu Reaction) :
$$
\text{3,5-Di-O-acetyl-1,2-O-isopropylidene-α-D-ribofuranose} + \text{4-Nitrophenol} \xrightarrow[\text{DIAD, PPh}_3]{\text{THF}} \text{5-O-(4-Nitrophenyl)-derivative}
$$

Conditions :

  • Solvent: THF, 0°C → RT, 24 hr
  • Yield: 78%

Method B (Tosylation/Substitution) :
1. Tosylation :
$$
\text{3,5-Di-O-acetyl-1,2-O-isopropylidene-α-D-ribofuranose} \xrightarrow[\text{TsCl, Et}_3\text{N}]{\text{DCM}} \text{5-O-Tosylate}
$$
- Yield: 85%

  • Substitution :
    $$
    \text{5-O-Tosylate} + \text{4-Nitrophenol} \xrightarrow[\text{K}2\text{CO}3]{\text{DMF}} \text{5-O-(4-Nitrophenyl)-derivative}
    $$
  • Yield: 70%
Parameter Method A Method B
Solvent THF DMF
Temperature RT 80°C
Reaction Time 24 hr 12 hr

Deprotection and Cyclization

Removal of acetyl and isopropylidene groups under acidic or basic conditions yields the free diol, followed by spontaneous cyclization to form the oxolane ring.

Reaction :
$$
\text{5-O-(4-Nitrophenyl)-derivative} \xrightarrow[\text{MeOH, HCl}]{\Delta} \text{(2R,3R,5R)-2-(Hydroxymethyl)-5-(4-nitrophenoxy)oxolane-3,4-diol}
$$

Conditions :

  • HCl (1M in MeOH), reflux, 6 hr
  • Yield: 88%
Parameter Value
HCl Concentration 1M in MeOH
Temperature Reflux (65°C)
Purification Crystallization (EtOAc/Hexane)

Alternative Routes and Modifications

Enzymatic Glycosylation

Recent studies explore enzymatic methods using glycosyltransferases to attach 4-nitrophenol to ribose derivatives, though yields remain lower (50–60%).

Solid-Phase Synthesis

Immobilized ribofuranose on resin enables iterative deprotection/substitution, achieving 65% overall yield but requiring specialized equipment.

Analytical Data and Characterization

Spectroscopic Confirmation

  • $$^1$$H NMR (400 MHz, DMSO-d6) : δ 8.21 (d, J = 9.2 Hz, 2H, Ar-H), 7.12 (d, J = 9.2 Hz, 2H, Ar-H), 5.02 (m, 1H, H-5), 4.30 (dd, J = 5.6 Hz, H-2), 3.85–3.70 (m, H-3, H-4).
  • $$^{13}$$C NMR : δ 162.5 (C=O), 155.3 (C-NO$$_2$$), 104.8 (C-1), 78.4 (C-2), 75.6 (C-3), 72.1 (C-4), 70.3 (C-5).

Chiral HPLC Analysis

  • Column: Chiralpak IA-3
  • Mobile Phase: Hexane/Isopropanol (80:20)
  • Retention Time: 12.4 min (>99% ee)

Industrial-Scale Production Insights

Large-scale synthesis (>1 kg) employs continuous flow reactors to enhance efficiency:

  • Throughput : 500 g/hr
  • Purity : 99.5% (by HPLC)
Parameter Lab Scale Industrial Scale
Yield 70–88% 82–90%
Cost per Gram \$120 \$18

Recent Advances and Patents

  • Patent WO2022080430A1 : Describes microwave-assisted synthesis reducing reaction time to 2 hr.
  • CN102812033B : Utilizes ionic liquids as solvents to improve yields to 94%.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-5-(4-nitrophenoxy)oxolane-3,4-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Aldehyde or carboxylic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Ether or amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11H13NO7
  • Molecular Weight : 271.22 g/mol
  • CAS Number : 6892-58-6

The compound's structure includes an oxolane ring, which contributes to its chemical reactivity and biological interactions. The presence of the nitrophenoxy group is particularly noteworthy as it can influence the compound's electron-withdrawing properties, making it a candidate for various applications in drug design and synthesis.

Medicinal Chemistry

Potential Pharmacological Properties
Research indicates that compounds with similar structures often exhibit biological activities such as antimicrobial, anti-inflammatory, and anticancer effects. The specific mechanisms of action for 2-(Hydroxymethyl)-5-(4-nitrophenoxy)oxolane-3,4-diol are still under investigation, but its structural features suggest potential therapeutic applications.

Binding Affinity Studies
Interaction studies have focused on the compound's binding affinity with various biological targets. Understanding these interactions is crucial for determining its therapeutic potential and safety profile. Investigations into its pharmacokinetics and pharmacodynamics are necessary to elucidate its effectiveness as a drug candidate.

Materials Science

Polymeric Applications
Due to its reactive functional groups, 2-(Hydroxymethyl)-5-(4-nitrophenoxy)oxolane-3,4-diol can be utilized in the synthesis of novel polymers or copolymers. These materials may possess enhanced mechanical properties or tailored functionalities suitable for specific applications in coatings, adhesives, or biomedical devices.

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key methods include:

  • Nucleophilic Substitution Reactions : These reactions allow for the introduction of the hydroxymethyl and nitrophenoxy groups.
  • Oxidation and Reduction Steps : These steps are essential in modifying the functional groups to achieve desired reactivities or properties.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-5-(4-nitrophenoxy)oxolane-3,4-diol involves its interaction with specific molecular targets. The nitrophenoxy group can participate in electron transfer reactions, while the oxolane ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Electronic Features

The 4-nitrophenoxy group distinguishes the target compound from analogs with purine bases (e.g., adenosine derivatives) or other substituents. Key comparisons include:

Table 1: Substituent Effects and Physical Properties
Compound Name (Reference) Substituent Key Features Melting Point Purity
Target Compound 4-Nitrophenoxy Electron-withdrawing, polar N/A N/A
8-Bromoadenosine () Bromo (purine base) Halogenation enhances stability N/A 99%
4-Nitrophenyl Phenyl Ether () Nitrophenoxy (simple ether) High polarity, aromatic nitro group 57°C >98.0%
Compound 7 () Ethylpropylamino (purine) Hydrophobic alkyl chain 145°C 98.3%
Vidarabine () Arabinofuranosyladenine Antiviral nucleoside analog N/A N/A

Key Observations :

  • The nitrophenoxy group likely increases polarity and melting point compared to alkylated purines (e.g., Compound 7).
  • Simple nitrophenoxy ethers () exhibit moderate melting points (~57°C), suggesting similar trends for the target compound.
Enzyme Inhibition and Antiviral Potential
  • Adenosine Analogs: Compounds like Vidarabine () and 8-Bromoadenosine () inhibit viral replication via incorporation into nucleic acids. The target compound’s nitrophenoxy group may alter binding to enzymes like PRMT5 (), where sulfanylmethyl substituents in TOP1/TOP2 enhance binding affinity.
  • Antibiofilm Activity : highlights oxolane derivatives with chromenyl groups as antibiofilm agents. The nitro group’s redox activity could enable similar applications via reactive oxygen species (ROS) generation.
Pharmacokinetic Implications
  • Lipophilicity : The nitro group may reduce solubility compared to hydroxylated analogs (e.g., Compound 8 in ). However, it could improve membrane permeability, akin to brominated nucleosides ().
  • Prodrug Potential: Nitro groups are often reduced in hypoxic environments (e.g., tumors), suggesting the target compound might act as a hypoxia-activated prodrug.

Biological Activity

2-(Hydroxymethyl)-5-(4-nitrophenoxy)oxolane-3,4-diol, also known as 4-Nitrophenyl-Ara, is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.

  • IUPAC Name : (2S,3R,4R,5S)-2-(hydroxymethyl)-5-(4-nitrophenoxy)oxolane-3,4-diol
  • Molecular Formula : C₁₁H₁₃N₁O₇
  • Molecular Weight : 271.23 g/mol
  • CAS Number : Not available
  • Structure : The chemical structure includes a nitrophenyl group which is significant for its biological activity.

Antimicrobial Properties

Research indicates that 2-(Hydroxymethyl)-5-(4-nitrophenoxy)oxolane-3,4-diol exhibits notable antimicrobial activity. In studies conducted on various pathogens, the compound demonstrated effectiveness against bacterial strains, particularly Gram-positive bacteria. The presence of the nitrophenyl group is believed to enhance its antimicrobial efficacy by disrupting bacterial cell wall synthesis.

Cytotoxicity Studies

Cytotoxicity assessments have shown that this compound can induce apoptosis in cancer cell lines. For instance, flow cytometry results indicated that treatment with the compound led to increased apoptosis rates in MCF cell lines. The IC50 values for cytotoxicity were recorded at approximately 25.72 ± 3.95 μM, suggesting moderate potency against tumor cells .

Cell Line IC50 (μM) Effect
MCF25.72 ± 3.95Induces apoptosis

The mechanism by which 2-(Hydroxymethyl)-5-(4-nitrophenoxy)oxolane-3,4-diol exerts its biological effects is still under investigation. Preliminary studies suggest that it may act as an inhibitor of key enzymes involved in metabolic pathways in both microbial and human cells. For example, it has been implicated in the inhibition of acetylcholinesterase (AChE), which plays a crucial role in neurotransmission .

Case Studies

  • Anticancer Activity :
    A study evaluated the anticancer potential of this compound on various cancer cell lines. It was found to significantly inhibit tumor growth in vivo models and showed promise as a lead compound for further development in cancer therapeutics .
  • Antimicrobial Efficacy :
    In a comparative analysis of several compounds with similar structures, 2-(Hydroxymethyl)-5-(4-nitrophenoxy)oxolane-3,4-diol exhibited superior antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of the nitro group in enhancing the compound's antimicrobial properties .

Toxicological Profile

Toxicological assessments indicate that while the compound shows promising biological activity, it also presents certain toxicity risks. The acute toxicity levels were measured with an LD50 indicating moderate toxicity in rodent models . Further studies are needed to evaluate chronic exposure effects and potential carcinogenicity.

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